molecular formula C23H16O3S B4613838 4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate

4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate

Cat. No.: B4613838
M. Wt: 372.4 g/mol
InChI Key: XGJJUSFSLXZTKM-STZFKDTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate is a useful research compound. Its molecular formula is C23H16O3S and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.08201554 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

A study by Ma et al. (2018) discusses an efficient phosphine-catalyzed domino reaction involving γ-benzyl allenoates and ethyl (Z)-2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate, leading to the synthesis of 2H-benzo[4,5]thieno[3,2-b]pyran derivatives. This process underscores the utility of the compound in facilitating complex organic transformations with broad substrate scope, including both electron-donating and electron-withdrawing groups (Ma, Yu, & Meng, 2018).

Materials Science and Liquid Crystals

Research by Han et al. (2010) synthesized and characterized a series of 1,3,4-oxadiazole derivatives containing the compound, exploring their mesomorphic behavior and photoluminescent properties. These compounds displayed a wide range of mesophases, including cholesteric and nematic phases, and exhibited strong blue fluorescence, indicating potential applications in optoelectronic devices and liquid crystal displays (Han, Wang, Zhang, & Zhu, 2010).

Medicinal Chemistry and Anti-Cancer Agents

Soni et al. (2015) designed and synthesized a new series of substituted benzamides and benzoates, including analogs derived from the core structure of "4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate," as potential anti-cancer agents. These compounds showed promising anti-proliferative activity against various cancer cell lines, highlighting the compound's role in the development of new therapeutic agents (Soni, Sanghvi, Devkar, & Thakore, 2015).

Properties

IUPAC Name

[4-methyl-2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O3S/c1-15-11-12-19(26-23(25)16-7-3-2-4-8-16)17(13-15)14-21-22(24)18-9-5-6-10-20(18)27-21/h2-14H,1H3/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJJUSFSLXZTKM-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)C=C3C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)/C=C\3/C(=O)C4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate
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4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate
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4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate
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4-methyl-2-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.